molecular formula C5H6N2O3 B13329214 3-(1,2,4-Oxadiazol-5-yl)propanoic acid

3-(1,2,4-Oxadiazol-5-yl)propanoic acid

Cat. No.: B13329214
M. Wt: 142.11 g/mol
InChI Key: QJXCIZKFEDGEPG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2,4-oxadiazol-5-yl)propanoic acid typically involves the cyclization of an amidoxime with an appropriate carboxylic acid derivative. One common method is the O-acylation of an amidoxime with an acyl chloride, followed by cyclocondensation to form the oxadiazole ring . The reaction is usually carried out in a suitable solvent such as tetrahydrofuran (THF) at room temperature with the aid of a base like tetrabutylammonium fluoride (TBAF) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and automated synthesis platforms could also be explored to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(1,2,4-Oxadiazol-5-yl)propanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but often involve solvents like dichloromethane or ethanol and temperatures ranging from room temperature to reflux .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction could produce hydroxylated derivatives. Substitution reactions can introduce various functional groups onto the oxadiazole ring, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of 3-(1,2,4-oxadiazol-5-yl)propanoic acid varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The exact pathways involved can include binding to active sites, disrupting cellular processes, or inducing oxidative stress in pathogens .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,2,4-Oxadiazol-5-yl)propanoic acid is unique due to its specific substitution pattern and the presence of the propanoic acid moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for targeted applications in various fields .

Properties

Molecular Formula

C5H6N2O3

Molecular Weight

142.11 g/mol

IUPAC Name

3-(1,2,4-oxadiazol-5-yl)propanoic acid

InChI

InChI=1S/C5H6N2O3/c8-5(9)2-1-4-6-3-7-10-4/h3H,1-2H2,(H,8,9)

InChI Key

QJXCIZKFEDGEPG-UHFFFAOYSA-N

Canonical SMILES

C1=NOC(=N1)CCC(=O)O

Origin of Product

United States

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